![molecular formula C11H20N2O2 B139042 (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 127199-44-4](/img/structure/B139042.png)
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
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Overview
Description
“®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is a chemical compound with the CAS Number: 127199-44-4 . It has a molecular weight of 212.29 and its linear formula is C11H20N2O2 .
Molecular Structure Analysis
The InChI code of the compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid and it should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its boiling point is 329°C at 760 mmHg .Scientific Research Applications
JAK1 Selective Inhibitor
The compound has been identified as a JAK1 selective inhibitor . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . It exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .
Antibacterial Activity
The compound has shown high antibacterial activity towards a great deal of microorganisms . This makes it a potential candidate for the development of new antibiotics.
Synthesis of Other Compounds
The compound can be used as a building block in the synthesis of other complex molecules . This is particularly useful in the field of medicinal chemistry where new compounds need to be synthesized for drug discovery.
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies . These studies are crucial in understanding how a drug is absorbed, distributed, metabolized, and excreted in the body.
In Vitro ADME Testing
The compound has been used in in vitro ADME testing . ADME stands for Absorption, Distribution, Metabolism, and Excretion. These are important parameters to evaluate in drug discovery.
Kinase Profiling
The compound has been used in kinase profiling . Kinases are enzymes that play a key role in cell signaling. Profiling the activity of kinases can help in understanding their role in diseases and in the development of targeted therapies.
hERG Testing
The compound has been used in hERG testing . hERG is a gene that codes for a protein known as a potassium ion channel. This channel is important in the electrical activity of the heart. Drugs that block this channel can lead to serious heart conditions, so testing a compound’s effect on hERG is an important safety measure in drug development.
Crystal Structure Analysis
The compound has been used in crystal structure analysis . Understanding the crystal structure of a compound can provide valuable information about its physical and chemical properties.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBPOMWRHSMLI-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC12CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435666 |
Source
|
Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |
CAS RN |
127199-44-4 |
Source
|
Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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